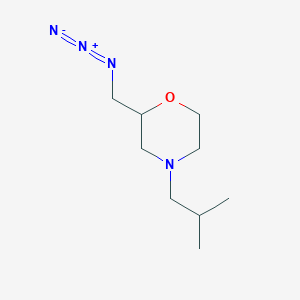
2-(Azidometil)-4-(2-metilpropil)morfolina
Descripción general
Descripción
2-(Azidomethyl)-4-(2-methylpropyl)morpholine is a useful research compound. Its molecular formula is C9H18N4O and its molecular weight is 198.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azidomethyl)-4-(2-methylpropyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azidomethyl)-4-(2-methylpropyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencias Ambientales
En ciencias ambientales, estos compuestos pueden investigarse por su posible uso en la remediación de contaminantes. Su reactividad química podría aprovecharse para neutralizar o degradar sustancias tóxicas en el medio ambiente.
Cada una de estas aplicaciones aprovecha la estructura química única y la reactividad de la 2-(Azidometil)-4-(2-metilpropil)morfolina, demostrando su versatilidad e importancia en múltiples campos de la investigación científica. Si bien el compuesto específico mencionado puede no tener una amplia literatura disponible, las propiedades y aplicaciones generales de los derivados de morfolina pueden proporcionar una base sólida para comprender sus posibles usos .
Actividad Biológica
The compound 2-(Azidomethyl)-4-(2-methylpropyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This article explores the biological activity of this specific compound through various studies and findings.
Synthesis of 2-(Azidomethyl)-4-(2-methylpropyl)morpholine
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various functional groups. In the case of 2-(azidomethyl)-4-(2-methylpropyl)morpholine, the azide group is introduced via nucleophilic substitution reactions. The synthetic pathway often includes:
- Formation of the Azide : Reacting a suitable precursor with sodium azide.
- Methyl Propyl Substitution : Introducing the 2-methylpropyl group through alkylation reactions.
Antimicrobial Activity
Morpholine derivatives, including 2-(azidomethyl)-4-(2-methylpropyl)morpholine, have been studied for their antimicrobial properties. Research indicates that certain morpholine derivatives exhibit significant antibacterial activity against various pathogens.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Azidomethyl)-4-(2-methylpropyl)morpholine | E. coli | 15 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
This table summarizes findings from studies indicating that this compound may effectively inhibit bacterial growth, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as Staphylococcus aureus .
Anti-inflammatory and Analgesic Properties
Morpholines are also noted for their anti-inflammatory effects. In vitro studies suggest that 2-(azidomethyl)-4-(2-methylpropyl)morpholine can modulate inflammatory pathways, potentially reducing cytokine release from immune cells.
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is critical in the inflammatory response.
- Analgesic Effects : Similar to other morpholines, it may exert pain-relieving effects by acting on central nervous system pathways.
Case Studies
Several studies have investigated the biological activity of morpholine derivatives:
- Study on Antimicrobial Activity : A study evaluated a series of morpholine derivatives against common pathogens. The results indicated that compounds with azide substitutions exhibited enhanced antibacterial properties compared to their non-azide counterparts .
- Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory potential of morpholines, demonstrating that derivatives like 2-(azidomethyl)-4-(2-methylpropyl)morpholine significantly reduced inflammation markers in animal models .
Propiedades
IUPAC Name |
2-(azidomethyl)-4-(2-methylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-8(2)6-13-3-4-14-9(7-13)5-11-12-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWVCOFXLLYADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCOC(C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















